Ruthenium(3+);chloride
Description
Contextualization of Ruthenium Chemistry in Contemporary Research
The study of ruthenium, a rare transition metal belonging to the platinum group, has gained significant momentum in modern science. taylorfrancis.comwikipedia.org Its unique electronic properties and the ability of its complexes to participate in various chemical transformations have positioned ruthenium at the forefront of several research areas. taylorfrancis.comtaylorandfrancis.com Contemporary research extensively explores ruthenium complexes for their catalytic prowess in both organic and inorganic synthesis, their potential in materials science for applications like dye-sensitized solar cells and electronics, and their promising role in medicine, particularly as anticancer agents. nih.govrsdjournal.orgsigmaaldrich.comarabjchem.org The rich coordination chemistry of ruthenium allows for the fine-tuning of its complexes' properties by altering the surrounding ligands, opening up a vast chemical space for exploration and innovation. nih.govrsdjournal.org
Significance of Ruthenium(III) Chloride as a Core Inorganic Precursor and Catalyst
Ruthenium(III) chloride, particularly its hydrated form, is the most common and versatile starting material in ruthenium chemistry. wikipedia.org Its significance stems from its role as a precursor to hundreds of other ruthenium compounds and complexes. wikipedia.org The compound's ability to be easily reduced or oxidized allows access to ruthenium's wide range of oxidation states, from -2 to +6. wikipedia.orgwikipedia.org
As a catalyst, Ruthenium(III) chloride is instrumental in a multitude of organic reactions. riyngroup.com It demonstrates notable catalytic activity in:
Oxidation Reactions: It can be used to catalyze the selective oxidation of alcohols to aldehydes. sigmaaldrich.com
Hydrogenation and Dehydrogenation: It is involved in hydrogenation reactions and the dehydrogenation of arylmethyl alcohols. riyngroup.comsybrina.com
C-H Bond Activation: It serves as an efficient precursor for catalytic systems in hydroarylation reactions via C-H bond activation. acs.orgnih.gov
Cyclization Reactions: It is employed in the oxidative cyclization of dienes to form cyclic compounds. riyngroup.com
Olefin Metathesis: It is a precursor for synthesizing active catalysts for olefin metathesis. researchgate.net
The following table summarizes some key catalytic applications of Ruthenium(III) chloride:
| Catalytic Reaction | Substrate | Product | Reference |
| Oxidation | Fatty Alcohols | Aldehydes | sigmaaldrich.com |
| Dehydrogenation | Arylmethyl Alcohols | Aldehydes | riyngroup.com |
| Hydroarylation | Aromatic Ketones and Olefins | Alkylated Aromatic Ketones | acs.orgnih.gov |
| Oxidative Cyclization | 1,7-Dienes | Oxepane Diols | riyngroup.com |
| Acetylation | Alcohols, Phenols, Amines | Acetylated Products | sigmaaldrich.com |
Historical Development of Ruthenium(III) Chloride Research
The history of Ruthenium(III) chloride is intrinsically linked to the discovery of ruthenium itself. In 1844, Russian scientist Karl Karlovich Klaus isolated the element from platinum ore residues. chemistrytalk.orgwebelements.combritannica.com He named it ruthenium in honor of his homeland, as "Ruthenia" is the Latin word for Russia. taylorfrancis.comwebelements.com
Early research focused on the fundamental properties and reactions of ruthenium and its simple compounds. The development of organoruthenium chemistry began to flourish in the mid-20th century. A significant milestone was the reporting of the first stable monomeric benzene-ruthenium complexes in 1972. nih.gov The use of Ruthenium(III) chloride as a precursor for more complex organometallic catalysts, such as those used in olefin metathesis, marked a major advancement in the field. wikipedia.org Research into the catalytic activity of Ruthenium(III) chloride in various organic transformations, such as hydrogenation, began to emerge, with studies in the 1960s exploring its ability to activate molecular hydrogen. osti.govcdnsciencepub.com The exploration of ruthenium complexes in medicine, particularly as potential anticancer agents, gained traction following the success of platinum-based drugs, with initial developments in the 1950s and a surge of interest in recent decades. nih.govtandfonline.com
Scope and Trajectories of Current Research Endeavors
Current research on Ruthenium(III) chloride continues to expand upon its foundational roles as a precursor and catalyst, while also venturing into new and innovative applications. The primary trajectories of these endeavors include:
Advanced Catalysis: A major focus remains on developing more efficient and selective catalytic systems derived from Ruthenium(III) chloride. arabjchem.orgresearchgate.net This includes the synthesis of novel ruthenium complexes for a wide range of organic transformations, such as N-alkylation of amines, amination of alcohols, and the synthesis of N-heterocycles. arabjchem.org Research is also directed towards creating recyclable catalysts and utilizing ruthenium in sustainable chemical processes. taylorandfrancis.comorganic-chemistry.org
Materials Science: Ruthenium(III) chloride is a key precursor in the synthesis of advanced materials. sigmaaldrich.comsamaterials.com This includes:
Nanomaterials: The production of ruthenium nanoparticles and ruthenium oxide nanoparticles for applications in catalysis and electronics. sigmaaldrich.com
Thin Films: The deposition of thin films of ruthenium and its derivatives for use in microelectronics and memory devices. sigmaaldrich.comsamaterials.com
Solar Energy: Its use as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) to improve energy conversion efficiency. sigmaaldrich.comsamaterials.com
Medicinal Chemistry: The development of ruthenium-based anticancer agents is a highly active area of research. tandfonline.comias.ac.inroutledge.com Ruthenium(III) complexes are being investigated as alternatives to platinum-based drugs due to their potential for reduced toxicity and different mechanisms of action. tandfonline.comias.ac.in Current studies are exploring the synthesis of novel ruthenium complexes with enhanced cytotoxicity against cancer cells and investigating their interactions with biological targets like DNA and proteins. tandfonline.comias.ac.in
The following table highlights some of the current research directions involving Ruthenium(III) chloride:
| Research Area | Specific Application | Goal | References |
| Advanced Catalysis | Olefin Metathesis | Development of highly active and stable catalysts. | wikipedia.org |
| Hydrogenation | Creation of catalysts for efficient and selective reductions. | taylorandfrancis.comsybrina.com | |
| C-H Activation | Designing systems for atom-economical synthesis. | acs.org | |
| Materials Science | Nanoparticles | Synthesis of catalytically active nanoparticles. | sigmaaldrich.com |
| Thin Films | Fabrication of components for microelectronics. | sigmaaldrich.comsamaterials.com | |
| Solar Cells | Improving efficiency of dye-sensitized solar cells. | sigmaaldrich.comsamaterials.com | |
| Medicinal Chemistry | Anticancer Drugs | Developing less toxic and more effective chemotherapeutics. | tandfonline.comias.ac.in |
Structure
2D Structure
Properties
Molecular Formula |
ClRu+2 |
|---|---|
Molecular Weight |
136.5 g/mol |
IUPAC Name |
ruthenium(3+);chloride |
InChI |
InChI=1S/ClH.Ru/h1H;/q;+3/p-1 |
InChI Key |
BYRZXNYYFKCSHR-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Ru+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ruthenium Iii Chloride
Diverse Synthetic Routes for Ruthenium(III) Chloride and its Derivatives
The synthesis of ruthenium(III) chloride can be broadly categorized into methods yielding the anhydrous salt and those producing the hydrated form. The choice of route is dictated by the desired final product and its required purity.
Preparation of Anhydrous Ruthenium(III) Chloride
Anhydrous ruthenium(III) chloride is typically prepared through the direct chlorination of ruthenium metal powder at elevated temperatures. wikipedia.org This process involves heating the metal in a stream of chlorine gas, sometimes mixed with carbon monoxide. wikipedia.orgchemeurope.comguidechem.com The carbon monoxide facilitates the transport of the product as a volatile species, which then crystallizes upon cooling. wikipedia.orgchemeurope.comguidechem.com
Two primary polymorphs of anhydrous RuCl₃ are known: the black α-form and the dark brown metastable β-form. chemeurope.com The α-polymorph adopts a layered structure similar to chromium(III) chloride (CrCl₃), with significant Ru-Ru distances of 346 pm. wikipedia.orgchemeurope.comguidechem.com In contrast, the β-form consists of infinite chains of face-sharing octahedra, resulting in shorter Ru-Ru contacts of 283 pm. chemeurope.com The β-form irreversibly converts to the more stable α-form at temperatures between 450-600°C. guidechem.com
| Polymorph | Color | Crystal Structure | Key Feature |
| α-RuCl₃ | Black | CrCl₃-type | Layered honeycomb structure of Ru³⁺ ions. wikipedia.orgchemeurope.com |
| β-RuCl₃ | Dark Brown | Hexagonal | Infinite chains of face-sharing octahedra. chemeurope.com |
A common method involves heating powdered ruthenium metal to 700°C in a 4:1 mixture of chlorine and carbon monoxide. chemeurope.comguidechem.com The gaseous product is then collected and crystallized. chemeurope.comguidechem.com
Synthesis of Hydrated Ruthenium(III) Chloride (RuCl₃·xH₂O)
The hydrated form, often represented as RuCl₃·xH₂O and commonly referred to as a trihydrate, is the more frequently utilized starting material in synthetic chemistry due to its solubility in water and other solvents. wikipedia.orgguidechem.comresearchgate.net Its synthesis generally involves the evaporation of a hydrochloric acid solution containing ruthenium(III) ions. riyngroup.com This can be achieved by dissolving ruthenium(III) hydroxide (B78521) in hydrochloric acid and then evaporating the solution to dryness. riyngroup.com Another route involves the reduction of ruthenium(VIII) oxide in a hydrochloric acid solution. riyngroup.com The exact water content of the hydrated form can vary. wikipedia.org
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal methods have emerged as valuable techniques for the synthesis of ruthenium-based materials, often starting from ruthenium(III) chloride. These methods involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.
Hydrothermal synthesis, using water as the solvent, has been successfully employed to produce ruthenium nanoparticles from an aqueous solution of ruthenium trichloride. nih.govresearchgate.net The size and shape of the resulting nanoparticles can be controlled by the choice of reducing agent, such as sodium citrate (B86180) or ascorbic acid. nih.govresearchgate.net For instance, using sodium citrate at 180°C can yield hexagonal nanocrystals, while ascorbic acid under similar conditions produces spherical nanoparticles. nih.govresearchgate.net This method is considered a "green" approach to nanoparticle synthesis. nih.gov
Solvothermal synthesis, which utilizes non-aqueous solvents, has also been explored. For example, stable ruthenium nanoparticles have been synthesized by the reduction of RuCl₃ in ethylene (B1197577) glycol, which acts as both the solvent and reducing agent, often in the presence of a capping agent like poly(N-vinyl-2-pyrrolidone) (PVP). researchgate.net Microwave-assisted solvothermal techniques can accelerate the reaction and provide good control over nanoparticle size and distribution. researchgate.net
Electrochemical and Solid-State Synthesis Techniques
Electrochemical methods have been primarily used to study the speciation and redox behavior of ruthenium(III) chloride in aqueous solutions rather than for its bulk synthesis. nih.govosti.govacs.org These studies have been crucial in identifying the various chloro-aqua complexes of ruthenium(III) that exist in equilibrium in hydrochloric acid solutions, such as [RuCl₄(H₂O)₂]⁻, [RuCl₃(H₂O)₃], and [RuCl₂(H₂O)₄]⁺. osti.gov The electrochemical behavior, including reduction potentials, of these species has been characterized. osti.gov
Solid-state synthesis is the principal method for preparing anhydrous RuCl₃, as described in section 2.1.1. This high-temperature reaction between solid ruthenium metal and gaseous chlorine is a classic example of a solid-gas reaction leading to a solid product. wikipedia.orgchemeurope.com
Purification and Isolation Strategies for High Purity Ruthenium(III) Chloride
Achieving high purity in ruthenium(III) chloride is critical for its use in catalysis and the synthesis of advanced materials. Purification strategies often target the removal of other platinum group metals and various impurities.
A patented process for the purification of RuCl₃ involves dissolving the crude material in a hydrochloric acid solution and heating the mixture to a temperature of at least 70°C. google.comwipo.int This process can help to dissolve the ruthenium salt and some impurities. google.com The purification can also involve steps like adjusting the pH of the solution and using ion-exchange resins to remove cationic impurities. googleapis.com For example, cation exchangers like Dowex or Amberjet resins can be employed. googleapis.com The process may involve combining the hydrochloric acid solution with either dry or dissolved ruthenium(III) chloride and heating to facilitate dissolution and subsequent purification steps. google.com
Role of Ruthenium(III) Chloride as a Starting Material for Ruthenium Complexes
Ruthenium(III) chloride, particularly its hydrated form, is arguably the most important and widely used precursor in ruthenium chemistry. wikipedia.orgchemeurope.comguidechem.com Its versatility stems from ruthenium's ability to exist in multiple stable oxidation states (notably Ru(II), Ru(III), and Ru(IV)) and to form kinetically inert complexes. wikipedia.orgchemeurope.com This allows for the synthesis of a vast and diverse range of ruthenium compounds with applications in catalysis, materials science, and medicine. sigmaaldrich.comsmolecule.com
Numerous important ruthenium complexes are synthesized from RuCl₃·xH₂O. For instance, the reaction with triphenylphosphine (B44618) (PPh₃) can yield catalytically active species like dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃). chemeurope.comguidechem.com Other examples include the synthesis of ruthenium-bipyridine complexes, such as [Ru(bipy)₃]Cl₂, and organometallic compounds like [RuCl₂(C₆H₆)]₂. wikipedia.orgchemeurope.com
The following table provides a few illustrative examples of ruthenium complexes synthesized from ruthenium(III) chloride:
| Precursor | Reagents | Product | Application/Significance |
| RuCl₃·xH₂O | Triphenylphosphine (PPh₃) | RuCl₂(PPh₃)₃ | Versatile catalyst for hydrogenation and other organic transformations. chemeurope.comguidechem.com |
| RuCl₃·xH₂O | 2,2'-Bipyridine (B1663995) (bipy), Ethanol | [Ru(bipy)₃]Cl₂ | Luminescent properties, used in photochemistry and sensing. wikipedia.orgchemeurope.com |
| RuCl₃·xH₂O | 1,3-Cyclohexadiene | [RuCl₂(C₆H₆)]₂ | Precursor for other arene-ruthenium complexes. chemeurope.com |
| RuCl₃·xH₂O | Acetylacetone (C₅H₈O₂) | Ru(C₅H₇O₂)₃ | A coordination complex. wikipedia.orgchemeurope.com |
In Situ Generation and Reactivity of Ruthenium(III) Chloride Species
The in situ generation of reactive ruthenium species from stable precursors like ruthenium(III) chloride (RuCl₃) is a powerful strategy in catalysis, enabling a wide range of chemical transformations. This approach avoids the need to synthesize and handle potentially unstable or sensitive ruthenium complexes.
A common method involves the reduction of RuCl₃ to generate catalytically active Ru(0) species. For instance, Ru(0) nanoparticles can be formed in situ from the reduction of RuCl₃ by agents like dimethylamine-borane or sodium borohydride (B1222165). metu.edu.tr These nanoparticles, often stabilized by capping agents such as oleylamine (B85491) or supported on materials like titania nanospheres, are highly active catalysts for reactions like the hydrolysis of ammonia (B1221849) borane (B79455) for hydrogen generation. metu.edu.tr
Another significant area of in situ generation involves the formation of Ru(II) species. The commercially available and air-stable hydrated form of ruthenium(III) chloride, RuCl₃·xH₂O, is a frequent starting material. wikipedia.org For example, in the presence of a phosphine (B1218219) ligand and a suitable solvent, RuCl₃·xH₂O can be converted in situ to active catalysts for the dehydrogenation of isopropanol (B130326). cder.dz Similarly, the combination of [RuCl₂(p-cymene)]₂ with various nitrogen-containing ligands can generate highly active catalysts for the same reaction. cder.dz
The reactivity of in situ generated ruthenium species is diverse. In oxidation catalysis, RuCl₃ is often used with a co-oxidant like sodium periodate (B1199274) (NaIO₄). rsc.orgnih.gov In this system, RuCl₃ is oxidized in situ to ruthenium tetroxide (RuO₄), which is the active oxidizing agent for processes such as the benzylic sp³ C-H oxidation of alkylarenes to ketones. rsc.orgnih.govacsgcipr.org The reduced ruthenium species is then re-oxidized by the periodate in a catalytic cycle. nih.gov
In the realm of carbon-carbon bond formation, in situ generated ruthenium catalysts are also pivotal. For instance, the reduction of [Ru(acac)₂(η⁴-1,5-COD)] with BuLi can generate a catalytically active Ru(0) species for the cross-dimerization of conjugated dienes with alkenes. acs.org Furthermore, Ru(II) catalysts generated in situ from precursors like [Ru(p-cymene)Cl₂]₂ are effective in hydroarylation reactions. rsc.org
The generation of specific ruthenium complexes in situ for photocatalysis is another important application. For example, the well-known photocatalyst [Ru(bpy)₃]²⁺ can be synthesized in situ from an air-stable ruthenium precatalyst and bipyridine ligands, avoiding the traditional high-temperature methods that start from RuCl₃. snnu.edu.cn
The following tables summarize key aspects of the in situ generation and reactivity of ruthenium(III) chloride species based on research findings.
Table 1: In Situ Generation of Ruthenium Species from Ruthenium(III) Chloride and Related Precursors
| Precursor | Reagent(s)/Condition(s) | In Situ Generated Species | Application |
| Ruthenium(III) chloride (RuCl₃) | Dimethylamine-borane | Oleylamine-stabilized Ru(0) nanoparticles | Dehydrogenation of dimethylamine-borane metu.edu.tr |
| Ruthenium(III) chloride (RuCl₃) | Sodium borohydride (NaBH₄) | Ru(0) nanoparticles on TiO₂ | Hydrolysis of ammonia borane metu.edu.tr |
| Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) | Phosphine ligands | Ru(II)/phosphine complexes | Dehydrogenation of isopropanol cder.dz |
| [RuCl₂(p-cymene)]₂ | Nitrogen-containing ligands (e.g., TMEDA) | Ru(II)/amine complexes | Dehydrogenation of isopropanol cder.dz |
| Ruthenium(III) chloride (RuCl₃) | Sodium periodate (NaIO₄) | Ruthenium tetroxide (RuO₄) | Benzylic C-H oxidation rsc.orgnih.gov |
| [Ru(acac)₂(η⁴-1,5-COD)] | Butyllithium (BuLi) | Ru(0) species | Cross-dimerization of dienes and alkenes acs.org |
| [Ru(p-cymene)Cl₂]₂ | Cu(OAc)₂·H₂O, KHCO₃ | Ru(II) species | Hydroarylation of aromatic acids rsc.org |
| (tBuCN)₅Ru(H₂O)₂ | Bipyridine ligands | [Ru(bpy)₃]²⁺ and analogues | Photocatalysis snnu.edu.cn |
Table 2: Reactivity of In Situ Generated Ruthenium Species
| In Situ Generated Species | Substrate(s) | Product(s) | Key Research Finding |
| Ru(0) nanoparticles | Ammonia borane | Hydrogen gas | Highly active and reusable catalyst for hydrogen generation. metu.edu.tr |
| Ru(II)/phosphine complex | Isopropanol | Acetone, Hydrogen gas | Achieved high turnover frequencies at relatively low temperatures. cder.dz |
| Ruthenium tetroxide (RuO₄) | Dodecahydrotriphenylene | Benzylic ketones | Site-selective oxidation of benzylic sp³ C-H bonds. rsc.orgnih.gov |
| Ru(0) species | 2,3-Dimethylbutadiene, Styrene | Cross-dimerization products | Facile generation of the active catalyst from an air-stable precursor. acs.org |
| Ru(II) species | Aromatic acids, Alkylidenecyclopropanes | Isochromanones | Stereoselective synthesis of (E)-isochromanones. rsc.org |
| [Ru(bpy)₃]²⁺ and analogues | Various organic substrates | Photocatalytic products | Rapid screening and discovery of new reactivities. snnu.edu.cn |
Coordination Chemistry and Ligand Field Theory of Ruthenium Iii Chloride Complexes
Ligand Exchange Kinetics and Thermodynamics in Ruthenium(III) Chloride Systems
Kinetic studies on halogenopentaammineruthenium(III) complexes have provided insights into the mechanisms of ligand exchange. For instance, the isotopic ligand exchange reactions of [Ru(NH₃)₅X]²⁺ (where X = Cl, Br, I) in aqueous solution have been investigated to understand the rates and mechanisms of substitution. oup.com The hydrolysis of ruthenium-chloro complexes, where a chloride ligand is replaced by a water molecule, is a fundamental reaction that can be monitored using UV-Visible spectrophotometry. emich.edu The rate of this aquation is a key parameter in understanding the activation of certain ruthenium-based anticancer prodrugs. emich.edunih.gov For instance, in complexes like trans-[RuCl₄L₂]⁻, the initial step is often the substitution of a chloride ligand by water. emich.edu
The following table summarizes kinetic data for the interconversion of hexachlororuthenate(III) and aquapentachlororuthenate(III) at 25°C. core.ac.uk
| Reaction | Rate Constant | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |
| Aquation of [RuCl₆]³⁻ | 52.1 (±3.7) x 10⁻³ s⁻¹ | 90.1 (±1.2) kJ·mol⁻¹ | 87.7 (±1.2) kJ·mol⁻¹ | 24.7 (±4.3) J·K⁻¹·mol⁻¹ |
| Anation of [RuCl₅(H₂O)]²⁻ | 1.62 (±0.11) x 10⁻³ M⁻¹s⁻¹ | 88.0 (±1.4) kJ·mol⁻¹ | 85.6 (±1.4) kJ·mol⁻¹ | -11.2 (±4.7) J·K⁻¹·mol⁻¹ |
Stereochemical Aspects of Ruthenium(III) Chloride Coordination Compounds
The arrangement of ligands around the central ruthenium(III) ion gives rise to various isomers, which can possess distinct physical and chemical properties. libretexts.org Coordination compounds of ruthenium(III) chloride exhibit several types of isomerism, including geometrical and linkage isomerism. libretexts.orguomustansiriyah.edu.iq
Geometrical Isomerism: In octahedral complexes of the type [RuClₓ(L)y], cis and trans isomers are possible, where ligands are situated adjacent to or opposite each other, respectively. libretexts.org For example, in a complex with the general formula [RuCl₂(L)₄], the two chloride ligands can be arranged in either a cis or trans configuration. The interconversion between these isomers can sometimes be achieved through thermal or photochemical means.
Linkage Isomerism: This type of isomerism arises when a ligand can coordinate to the metal center through more than one donor atom. uomustansiriyah.edu.iq A classic example is the thiocyanate (B1210189) ligand (SCN⁻), which can bind through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). Similarly, the nitrite (B80452) ion (NO₂⁻) can coordinate through the nitrogen (nitro) or one of the oxygen atoms (nitrito). uomustansiriyah.edu.iq The specific bonding mode can be influenced by factors such as the nature of the other ligands in the complex and the reaction conditions. Photo-induced linkage isomerism has been observed in some nitrosyl complexes of ruthenium, where irradiation with light can convert the bonding mode of the NO ligand. nih.gov
The following table provides examples of different types of isomers observed in ruthenium complexes.
| Isomerism Type | Example Complex Formula | Description of Isomers |
| Geometrical | [RuCl₂(PPh₃)₂] | cis and trans isomers are possible based on the relative positions of the chloride and triphenylphosphine (B44618) ligands. |
| Linkage | [Ru(NH₃)₅(NO₂)]²⁺ | The nitrite ligand can coordinate as -NO₂ (nitro) or -ONO (nitrito). |
Electronic Structure and Ligand Field Splitting in Ruthenium(III) Chloride Adducts
Ruthenium(III) is a 4d⁵ system, and its electronic structure in coordination complexes is described by Ligand Field Theory (LFT). nih.govpurdue.edu LFT is an extension of molecular orbital theory that explains the bonding and electronic properties of transition metal complexes. purdue.eduwikipedia.org In an octahedral ligand field, the five degenerate d-orbitals of the ruthenium ion are split into two sets of different energies: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). purdue.edumdpi.com
The magnitude of this splitting, denoted as Δo (the octahedral splitting parameter), is determined by the nature of the coordinating ligands. stackexchange.com Ligands are arranged in a spectrochemical series based on their ability to cause d-orbital splitting. Strong-field ligands, such as cyanide (CN⁻), cause a large splitting, while weak-field ligands, such as chloride (Cl⁻), result in a smaller splitting.
For a d⁵ ion like Ru(III), the arrangement of the five d-electrons in the t₂g and eg orbitals depends on the relative magnitudes of Δo and the mean pairing energy (P), which is the energy required to pair two electrons in the same orbital. stackexchange.com
Low-spin configuration: If Δo > P, the electrons will preferentially fill the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals, resulting in a t₂g⁵ configuration with one unpaired electron.
High-spin configuration: If Δo < P, the electrons will occupy both t₂g and eg orbitals to maximize spin multiplicity, leading to a t₂g³eg² configuration with five unpaired electrons.
Ruthenium(III), being a 4d transition metal, has larger d-orbitals compared to its 3d counterparts like iron(III). This results in a smaller electron-electron repulsion and consequently a lower pairing energy. stackexchange.com As a result, Ru(III) complexes are almost exclusively low-spin, even with relatively weak-field ligands like chloride. wikipedia.orgstackexchange.com The low-spin t₂g⁵ configuration gives rise to spin-allowed electronic transitions, which are responsible for the intense colors often observed in aqueous solutions of ruthenium(III) chloride. stackexchange.com
Advanced spectroscopic techniques, such as valence-to-core resonant inelastic X-ray scattering (RIXS), combined with theoretical calculations like time-dependent density functional theory (TDDFT), provide detailed insights into the metal-ligand bonding interactions and allow for the quantification of the ligand-field splitting in Ru(III) complexes. nih.gov
Spin-State Crossover Phenomena in Ruthenium(III) Chloride Complexes
Spin-crossover (SCO) is a phenomenon where a transition metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. mdpi.commdpi.com This bistability at the molecular level makes SCO compounds promising for applications in molecular switches and data storage. mdpi.com While SCO is more commonly studied in 3d transition metal ions with d⁴–d⁷ electron configurations, the principles can be extended to 4d systems. mdpi.com
For a d⁵ ion like Ru(III), a spin-crossover would involve a transition between the LS (t₂g⁵, S = 1/2) and HS (t₂g³eg², S = 5/2) states. The occurrence of SCO depends on the ligand field strength being close to the spin-pairing energy (Δo ≈ P). mdpi.com As mentioned previously, Ru(III) complexes strongly favor the low-spin state due to the larger ligand field splitting and lower pairing energy of 4d orbitals. stackexchange.com Consequently, spin-crossover is rare in mononuclear Ru(III) complexes.
However, the spin-state energetics of Ru(III) aqua complexes have been the subject of high-level ab initio calculations. acs.org These studies investigate the energy difference between the low-spin and high-spin states and have highlighted the significant influence of the solvation shell on these energetics. acs.org The interaction with water molecules in the second coordination sphere can cause a contraction of the first coordination sphere, affecting the relative energies of the spin states by as much as 10 kcal/mol. acs.org While true spin-crossover behavior is not typical for Ru(III) chloride complexes under normal conditions, the study of their spin-state energetics provides valuable data for benchmarking computational methods and understanding the fundamental electronic properties of these systems. acs.orgmdpi.com
Interactions with Chelating and Macrocyclic Ligands
Ruthenium(III) chloride readily reacts with a wide variety of chelating and macrocyclic ligands to form stable complexes. Chelation, where a single ligand binds to the metal center through multiple donor atoms, generally leads to enhanced thermodynamic stability compared to coordination with monodentate ligands (the chelate effect).
Bidentate and tridentate ligands, such as 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine, form well-defined complexes with Ru(III). The reaction of RuCl₃ with benzimidazole (B57391) derivatives, for example, can yield octahedral complexes with the general formula [RuCl₃L₂] or [RuCl₃L(CH₃CN)]. researchgate.netrsc.org The nature of the substituents on the chelating ligand can fine-tune the electronic and steric properties of the resulting complex. manchester.ac.uk
Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. The size of the macrocycle's cavity and the nature of its donor atoms play a crucial role in determining the structure and stability of the resulting complex. nih.gov Ruthenium(III) complexes with tetraaza macrocycles like cyclam have been synthesized and characterized. researchgate.netelectronicsandbooks.com The template synthesis, where the macrocycle is formed around the metal ion, is a common strategy for preparing these complexes. researchgate.net The resulting macrocyclic complexes often exhibit high kinetic inertness.
The interaction of Ru(III) chloride with these multidentate ligands can lead to the formation of complexes with specific geometries and reactivities, which are of interest in areas such as catalysis and medicinal chemistry. researchgate.netnih.gov
Formation of Heterometallic Ruthenium(III) Chloride Clusters
Ruthenium(III) chloride can also serve as a precursor for the synthesis of heterometallic clusters, which are compounds containing two or more different metal atoms in a single molecular framework. These clusters are of interest due to the potential for synergistic effects between the different metal centers, leading to unique catalytic and electronic properties. rsc.org
The synthesis of heterometallic clusters often involves the reaction of a ruthenium carbonyl cluster anion with a complex of another metal. For instance, cluster anions derived from the deprotonation of H₃Ru₃(CO)₉(μ₃-COMe) can react with complexes like MPPh₃Cl (where M = Cu, Ag, or Au) to form tetranuclear species. soton.ac.uk While these examples often start from ruthenium in a lower oxidation state, the principles of cluster assembly are relevant.
More direct routes can involve the reaction of RuCl₃ with other metal complexes. The formation of heterometallic trinuclear clusters containing ruthenium and cobalt has been reported. acs.org Similarly, Ru-Ir carbonyl clusters have been synthesized and investigated as catalyst precursors. rsc.org In these structures, the metal atoms are held together by a combination of metal-metal bonds and bridging ligands. The controlled synthesis of these clusters can be challenging, as scrambling of metal atoms can occur, leading to a mixture of products. nih.gov The integrity of the heterometallic core can be influenced by the presence of capping ligands and the reaction conditions. nih.govdatapdf.com
The study of these heterometallic systems provides fundamental insights into metal-metal interactions and is crucial for the development of new materials with tailored properties. rsc.orgacs.org
Spectroscopic and Diffraction Characterization of Ruthenium Iii Chloride Systems
Advanced X-ray Diffraction Techniques for Structural Elucidation
Single-crystal X-ray diffraction stands as a definitive method for determining the precise three-dimensional atomic arrangement in crystalline Ruthenium(III) chloride derivatives. For instance, the structure of mer-[RuCl3(H2O)(Me2SO)2] was successfully elucidated using this technique. researchgate.net In cases where single crystals are not readily obtainable, X-ray powder diffraction provides valuable information. Studies on α- and β-RuCl3 have utilized powder patterns to identify superstructures in the α-form and to determine that the β-form possesses a structure akin to β-TiCl3, featuring linear chains of ruthenium atoms within distorted octahedra of chlorine atoms. rsc.org
The analysis of the asymmetric unit cell through single-crystal X-ray diffraction has revealed detailed coordination environments. In one complex, the ruthenium(IV) ion is located at an inversion symmetry center, coordinated to chloride anions, a protonated 2-(hydroxymethyl)-1H-benzimidazol-3-ium ion, a chloride counter-anion, a water molecule, and a protonated dimethylamine (B145610) molecule. mdpi.com Another example shows the asymmetric part of the unit cell containing three distinct RuCl4(AN)2 units, with two ruthenium atoms occupying special positions at an inversion center. mdpi.com This technique has also been instrumental in confirming the structures of octahedral anions like [M(SnCl3)5Cl]4− (where M is Ru or Os). cdnsciencepub.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Ruthenium(III) Insights
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like Ruthenium(III), which possesses an unpaired electron. nih.govacs.org This technique provides detailed information about the electronic structure and the local environment of the Ru(III) center.
EPR studies have been conducted on various Ruthenium(III) complexes. For example, the EPR spectrum of Ru(OEP)(PBu3)Br in frozen toluene (B28343) at 77 K has been reported. cdnsciencepub.com In another study, the EPR spectrum of Ru-SnO2, prepared by a sol-gel process and treated with CO-Ar, was analyzed. The experimental spectrum was simulated by summing the signals of three distinct Ru3+ species, denoted as Ru3+(B), Ru3+(C), and Ru3+(D). researchgate.net
The g-tensor values obtained from EPR spectra are crucial for characterizing the symmetry of the ligand field around the ruthenium ion. For Ru(III) porphyrin complexes, typical g values are around g = 2.31 and g = 1.98. cdnsciencepub.com The analysis of EPR parameters is often complemented by theoretical calculations to gain a deeper understanding of the electronic structure. acs.org Furthermore, electrochemical EPR allows for the in-situ study of radical species generated during redox reactions, providing quantitative data on electrode processes even at sub-micromolar concentrations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ruthenium(III) Chloride Derivatives
Characterizing paramagnetic Ruthenium(III) compounds by Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to the presence of the unpaired electron. nih.govacs.org However, paramagnetic NMR (pNMR) provides valuable structural and electronic information that is not accessible for diamagnetic analogues. The interpretation of pNMR spectra often requires the support of theoretical calculations, such as relativistic Density Functional Theory (DFT), to assign the observed resonances. nih.govacs.org
Studies on octahedral Ru(III) complexes have demonstrated the utility of ¹H and ¹³C NMR. For instance, a series of symmetric and asymmetric Ru(III) coordination compounds were synthesized and characterized using pNMR, with the hyperfine shifts analyzed in detail using relativistic DFT. nih.govacs.org In dinuclear ruthenium complexes, where one center is Ru(II) and the other is Ru(III), the paramagnetic Ru(III) ion significantly influences the chemical shifts of the nearby nuclei. universiteitleiden.nl The chemical shifts of protons on ligands coordinated to the paramagnetic center are often compared to their mononuclear parent complexes to aid in assignment. universiteitleiden.nl
For some derivatives, such as octahedral anions [M(SnCl3)5Cl]4− (M = Ru, Os), ¹¹⁹Sn FT-NMR has been employed for full characterization. cdnsciencepub.com These studies have revealed phenomena such as coupling to the ⁹⁹Ru nucleus and large ²J(¹¹⁹Sn-¹¹⁷Sn) coupling constants. cdnsciencepub.com
Vibrational Spectroscopy (IR and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the bonding within Ruthenium(III) chloride and its derivatives. These methods probe the vibrational modes of molecules, providing information on functional groups and the nature of metal-ligand bonds.
IR spectroscopy has been used to study the different polymorphic forms of RuCl3. The IR spectra of α- and β-RuCl3 have been obtained down to 70 cm⁻¹, with the nine bands observed for β-RuCl3 indicating a specific trigonal space group. rsc.org A notable feature is a strong band attributed to a Ru-Cl stretching vibration at a relatively high frequency of 376 cm⁻¹. rsc.org In complexes, the coordination of ligands to the ruthenium center leads to shifts in the vibrational frequencies of the ligands. For example, in a ruthenium(II) imine complex, the coordinated imine vibration is observed at 1636.8 cm⁻¹. rsc.org
Raman spectroscopy complements IR by providing information on different vibrational modes. In a study of a ruthenium(II) imine complex, Raman spectroscopy revealed bands corresponding to the coordinated imine bond and Ru-N vibrations at 1520–1540 cm⁻¹ and 371.7 cm⁻¹, respectively. rsc.org Resonance Raman spectroscopy has also been employed to study complexes like the Ru(2,2'-bipyridine)3²⁺ cation. acs.org
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic and local atomic structure of Ruthenium(III) chloride systems. rsc.org XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Ru K-edge XAS has been used to study the speciation of Ru(III) chloro complexes in hydrochloric acid solutions. researchgate.netjaea.go.jp The XANES spectra confirmed that ruthenium remains in the trivalent state across a range of HCl concentrations. jaea.go.jp The EXAFS data, along with their Fourier transforms, revealed changes in the inner coordination sphere of the Ru(III) ion as the HCl concentration varies, showing a transition from aquated species like [RuCl4(H2O)2]⁻ and [RuCl5(H2O)]²⁻ to the fully chlorinated [RuCl6]³⁻. researchgate.netjaea.go.jp
Ru L-edge XAS provides insights into the 4d electronic configuration. rsc.org For Ru(III) complexes, an additional feature appears at lower energy compared to Ru(II) complexes, corresponding to transitions to the vacancy in the 4d(π) orbitals. rsc.org XAS studies have also been crucial in understanding the biotransformations of anticancer Ru(III) drugs like NAMI-A and KP1019, revealing profound changes in the coordination environment of Ru(III) upon interaction with biological molecules. nih.gov
UV-Vis and Luminescence Spectroscopy for Electronic Transitions
UV-Vis and luminescence spectroscopy are fundamental techniques for investigating the electronic transitions in Ruthenium(III) chloride and its derivatives. The UV-Vis spectrum of a compound provides information about the electronic energy levels and can be used to monitor reactions and speciation in solution.
The UV-Vis spectra of Ru(III) in hydrochloric acid solutions show characteristic absorption bands that change with the concentration of HCl, reflecting the equilibrium between different chloro-aqua complexes. jaea.go.jpmdpi.com For example, as the HCl concentration increases, the predominant species shift from [RuCl4(H2O)2]⁻ to [RuCl5(H2O)]²⁻ and finally to [RuCl6]³⁻, each with a distinct spectral signature. jaea.go.jpmdpi.com In the synthesis of ruthenium complexes, UV-Vis spectroscopy is used to confirm the formation of the desired product. For instance, the UV-Vis spectrum of [Ru(dmo-bpy)2Cl2] shows an absorption peak at 349 nm, while the characteristic d-d absorption band of RuCl3 at 390 nm disappears. researchgate.net
Luminescence spectroscopy, including photoluminescence, provides insights into the excited state properties of ruthenium complexes. Some ruthenium(II) and iridium(III) complexes exhibit intense photoluminescence in frozen solutions. mdpi.com The chemiluminescence of the luminol-H2O2 system can be influenced by the presence of Ru³⁺ ions, although studies suggest that this is not due to the formation of a coordination complex. rsc.org
Mass Spectrometry Techniques for Cluster Identification
Mass spectrometry is an indispensable tool for the identification and structural elucidation of ruthenium chloride clusters. Laser Desorption Ionization-Time of Flight-Mass Spectrometry (LDI-TOF-MS) has been particularly effective in this regard.
LDI-TOF-MS analysis of RuCl3·3H2O in the negative ion mode has revealed the formation of various gas-phase anionic ruthenium chloride clusters. cdnsciencepub.comresearchgate.net The observed cluster compositions include [RuCl4]⁻, [RuCl5]⁻, [Ru2Cl6]⁻, [Ru2Cl7]⁻, [Ru3Cl9]⁻, [Ru4Cl11]⁻, and [Ru5Cl12]⁻. cdnsciencepub.comresearchgate.net The most intense peak was attributed to [RuCl4]⁻, and other dominant species containing two, three, and four ruthenium atoms were also identified. cdnsciencepub.com The formation of these clusters was found to be inhibited when a matrix like 3,4-dihydroxybenzoic acid was used, suggesting that the observed ions are present in the sample and not just artifacts of the ablation process. cdnsciencepub.comscholaris.ca
Electrospray ionization mass spectrometry (ESI-MS) is also used for the characterization of ruthenium complexes, particularly for confirming the molecular weight of synthesized compounds. universiteitleiden.nl
Catalytic Applications of Ruthenium Iii Chloride in Transformative Chemical Reactions
Homogeneous Catalysis Mediated by Ruthenium(III) Chloride Species
Ruthenium(III) chloride, particularly its hydrated form (RuCl₃·xH₂O), is a common and cost-effective precursor for the in-situ generation of catalytically active homogeneous ruthenium species. colonialmetals.comcolonialmetals.com These species play a pivotal role in a wide array of organic transformations, including hydrogenations, oxidations, and metathesis reactions. chemicalbook.com The versatility of RuCl₃ in homogeneous catalysis arises from its ability to be readily converted into a variety of ruthenium complexes with different ligands, which in turn allows for the fine-tuning of the catalyst's steric and electronic properties to achieve desired reactivity and selectivity. chemicalbook.com
One of the key areas where homogeneous ruthenium catalysts derived from RuCl₃ excel is in hydrogenation reactions. chemicalbook.com For instance, ruthenium(III) chloride can homogeneously activate molecular hydrogen in aqueous HCl solution, catalyzing the reduction of various substrates. researchgate.net The catalytic cycle often involves the formation of ruthenium hydride species, which are central to the hydrogenation process. cdnsciencepub.com
Furthermore, RuCl₃ serves as a starting material for the synthesis of well-defined homogeneous catalysts, such as the renowned Grubbs' catalysts for olefin metathesis. chemicalbook.com While not a direct catalyst for metathesis itself, its role as a precursor is crucial in the synthesis of these powerful catalytic systems that have revolutionized polymer chemistry and organic synthesis. chemicalbook.com
Heterogeneous Catalysis Incorporating Ruthenium(III) Chloride Architectures
Ruthenium(III) chloride is a vital precursor for the preparation of heterogeneous catalysts, where the active ruthenium species are immobilized on a solid support. colonialmetals.comcolonialmetals.com This approach offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and enhanced stability. The choice of support material can significantly influence the catalytic activity and selectivity of the final catalyst.
Common supports for ruthenium catalysts derived from RuCl₃ include activated carbon, alumina, and various porous materials. For example, ruthenium-on-carbon (Ru/C) catalysts, prepared by the impregnation of activated carbon with a solution of ruthenium(III) chloride followed by reduction, are effective for various transformations, including the solvent-free oxidation of alcohols. jst.go.jpmdpi.com Similarly, ruthenium supported on alumina (Ru/Al₂O₃) has been employed in the oxidation of alcohols using molecular oxygen. nih.gov
The preparation method and the nature of the support play a crucial role in determining the size, dispersion, and electronic properties of the ruthenium nanoparticles on the support, which in turn dictate the catalyst's performance. mdpi.com
Ruthenium(III) Chloride in Oxidation and Reduction Catalysis
Ruthenium(III) chloride is a prominent catalyst in a wide spectrum of oxidation and reduction reactions, demonstrating its capacity to facilitate electron transfer processes. chemicalbook.com It can act as a catalyst on its own or in conjunction with a co-oxidant, where it is often oxidized in situ to higher-valent ruthenium species, such as ruthenium tetroxide (RuO₄), which are potent oxidizing agents. organic-chemistry.orgacsgcipr.org
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and ruthenium(III) chloride-based catalytic systems have proven to be highly effective for this purpose. RuCl₃ can catalyze the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively. chemicalbook.comacsgcipr.org
A notable example is the selective oxidation of fatty alcohols to the corresponding aldehydes using RuCl₃ as a homogeneous catalyst and trimethylamine N-oxide (TMAO) as the oxygen source. researchgate.net This method offers high conversion and selectivity under relatively mild conditions. The reaction conditions can be optimized to achieve excellent yields while minimizing over-oxidation to carboxylic acids.
| Substrate | Oxidizing Agent | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1-Hexadecanol | TMAO (3 equiv.) | 0.5 mol% RuCl₃·xH₂O | 60 | 0.5 | 92 | 91 |
| 1-Octadecanol | TMAO (3 equiv.) | 0.5 mol% RuCl₃·xH₂O | 60 | 1 | 92 | 91 |
| Oleyl alcohol | TMAO (3 equiv.) | 0.5 mol% RuCl₃·xH₂O | 60 | 0.5 | 93 | 92 |
Data sourced from a study on the selective oxidation of fatty alcohols. researchgate.net
Furthermore, heterogeneous catalysts prepared from RuCl₃, such as Ru/C, can facilitate the solvent-free oxidation of various alcohols under air or oxygen, providing an environmentally benign approach to this transformation. jst.go.jp
Ruthenium(III) chloride, in combination with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄) or Oxone, is a powerful catalytic system for the oxidative cleavage of carbon-carbon double bonds in alkenes. organic-chemistry.orgorganic-chemistry.org This reaction typically proceeds through the in-situ formation of ruthenium tetroxide (RuO₄), which acts as the active oxidizing agent. organic-chemistry.orgresearchgate.net The products of this cleavage are typically aldehydes or carboxylic acids, depending on the reaction conditions and the structure of the starting alkene. organic-chemistry.orgorganic-chemistry.org Specific protocols have been developed to achieve selective cleavage of different types of olefins. organic-chemistry.org
In addition to cleavage, ruthenium-catalyzed systems can also effect the syn-dihydroxylation of alkenes to form vicinal diols. organic-chemistry.orgresearchgate.net By carefully controlling the reaction conditions, such as using catalytic amounts of RuCl₃ with NaIO₄ in a mixed solvent system, dihydroxylation can be favored over oxidative cleavage. researchgate.net This method provides a valuable alternative to osmium-based reagents for the synthesis of diols. The reaction is often rapid and efficient for a wide range of alkenes. researchgate.net
| Alkene Substrate | Co-oxidant | Solvent System | Product |
| Styrene | Oxone/NaHCO₃ | CH₃CN/H₂O | Benzaldehyde |
| 1-Octene | NaIO₄ | CH₃CN/H₂O | Heptanal |
| Cyclohexene | NaIO₄ | EtOAc/CH₃CN/H₂O | Adipaldehyde |
Illustrative examples of RuCl₃-catalyzed oxidative cleavage. organic-chemistry.org
Ruthenium(III) chloride and its derivatives are highly effective catalysts for the hydrogenation of a wide range of functional groups, including alkenes, alkynes, and carbonyl compounds. chemicalbook.com One of the key advantages of ruthenium-based catalysts is their potential for high selectivity, allowing for the reduction of a specific functional group in the presence of others. chemicalbook.com For instance, carbocycle-selective hydrogenation of fused N-heteroarenes can be achieved using specific ruthenium complexes, affording 5,6,7,8-tetrahydro products with high chemoselectivity. nih.gov
Transfer hydrogenation is another important reduction methodology where ruthenium catalysts, often derived from RuCl₃, play a crucial role. In this process, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen. organic-chemistry.orgrsc.org This technique offers operational simplicity and avoids the need for high-pressure hydrogenation equipment. Ruthenium-catalyzed transfer hydrogenation has been successfully applied to the reduction of ketones to secondary alcohols. organic-chemistry.org Unusual transfer hydrogenation reactions that are accompanied by C-C bond formation have also been reported, expanding the synthetic utility of this methodology. organic-chemistry.org
| Ketone Substrate | Hydrogen Donor | Catalyst | Product |
| Acetophenone | Isopropanol | RuCl₂(PPh₃)₃ | 1-Phenylethanol |
| 4-Methylacetophenone | n-Butanol | RuCl₂(PPh₃)₃ | 1-(p-Tolyl)ethanol |
| Cyclohexanone | Isopropanol | RuCl₂(PPh₃)₃ | Cyclohexanol |
Representative examples of ruthenium-catalyzed transfer hydrogenation of ketones. organic-chemistry.org
Role of Ruthenium(III) Chloride in Carbon-Carbon Bond Formation Reactions
Ruthenium(III) chloride has emerged as a valuable catalyst in the field of carbon-carbon bond formation, enabling the construction of complex molecular architectures through C-H bond activation and other coupling reactions. acs.orgdntb.gov.ua These reactions are highly atom-economical and offer a direct route to functionalized molecules without the need for pre-functionalized starting materials.
One significant application is in the hydroarylation of olefins, where an aromatic C-H bond is added across a double bond. Ruthenium complexes, often generated in situ from RuCl₃, can catalyze the ortho-alkylation of aromatic ketones with olefins. acs.org This reaction proceeds via a chelation-assisted C-H activation mechanism.
Furthermore, ruthenium-catalyzed direct arylations of heteroarenes with aryl halides have been developed, providing a powerful tool for the synthesis of functionalized heterocyclic compounds. acs.org These reactions often require a co-catalyst or a specific ligand to achieve high efficiency and selectivity. The ability of ruthenium catalysts to tolerate a wide range of functional groups makes them particularly attractive for the synthesis of complex organic molecules. dntb.gov.ua Ruthenium-catalyzed transfer hydrogenation can also be coupled with C-C bond formation, leading to novel transformations such as hydrohydroxyalkylation and hydroaminoalkylation. nih.govscispace.com
Applications in Hydrogenation and Dehydrogenation Catalysis
Ruthenium(III) chloride is a versatile and effective catalyst precursor for a wide array of hydrogenation and dehydrogenation reactions, which are fundamental transformations in organic synthesis. These processes involve the addition or removal of hydrogen, respectively, and are crucial for the synthesis of fine chemicals, pharmaceuticals, and materials. The catalytic activity of ruthenium complexes derived from RuCl₃ spans the hydrogenation of unsaturated compounds like alkenes and alkynes, as well as the dehydrogenation of substrates such as alcohols, amines, and alkanes. researchgate.netresearchgate.net
Hydrogenation Reactions
Ruthenium(III) chloride-based systems are particularly adept at catalyzing the addition of hydrogen to various organic compounds. researchgate.net Early research in the 1960s by Halpern and James first highlighted the potential of ruthenium chlorides in hydrogenation catalysis. researchgate.net Since then, numerous catalytic systems have been developed that operate under milder conditions than many other catalysts, offering high selectivity. researchgate.netresearchgate.net These reactions are pivotal in converting unsaturated hydrocarbons into saturated ones and carbonyl compounds into alcohols. researchgate.net
A notable application is the selective hydrogenation of α-pinene to cis-pinane, a valuable component in fragrances and specialty chemicals. In a study demonstrating the efficacy of RuCl₃·3H₂O, the reaction achieved a high conversion and selectivity. The presence of water was found to significantly promote the hydrogenation process. researchgate.net
| Substrate | Catalyst System | Key Reaction Conditions | Conversion (%) | Selectivity (%) | Key Product |
|---|---|---|---|---|---|
| α-Pinene | RuCl₃·3H₂O | 160 °C, 5 MPa H₂, 5 h, water as co-solvent | 99.7 | 96.3 | cis-Pinane |
The catalytic cycle for hydrogenation often involves the in situ formation of a ruthenium hydride species (Ru(III)-H), which is the active catalyst. rsc.org Ruthenium catalysts derived from RuCl₃ have also been employed in the hydrogenation of biomass-derived molecules, such as levulinic acid, showcasing their role in sustainable chemistry. researchgate.net
Dehydrogenation Reactions
Dehydrogenation, the reverse of hydrogenation, is an essential oxidation process that typically produces hydrogen gas as the only byproduct, making it a highly atom-economical and environmentally friendly reaction. rsc.org Ruthenium(III) chloride has been used to develop catalyst systems for the acceptorless dehydrogenation of a variety of substrates.
For instance, RuCl₃-based catalysts have been effectively used for the dehydrogenation of alcohols to produce aldehydes, ketones, and carboxylic acids. nih.govmdpi.com One study detailed a highly efficient and environmentally friendly catalyst system using RuCl₃·nH₂O for the dehydrogenation of primary and secondary alcohols, as well as amines. nih.gov This process is significant for the synthesis of valuable carbonyl compounds and nitrogen-containing molecules. nih.gov Another key application is the selective oxidation of fatty alcohols to the corresponding aldehydes, which are valuable intermediates in the chemical industry. researchgate.net A study using RuCl₃·(H₂O)x as a homogeneous catalyst with trimethylamine N-oxide as the oxygen source demonstrated high conversion and selectivity for various fatty alcohols. researchgate.net
| Substrate | Catalyst System | Key Reaction Conditions | Conversion (%) | Yield (%) |
|---|---|---|---|---|
| 1-Dodecanol | 0.5 mol% RuCl₃, 3.0 eq. TMAO | DMF, 60 °C, 30 min | 98 | 95 |
| 1-Tetradecanol | 0.5 mol% RuCl₃, 3.0 eq. TMAO | DMF, 60 °C, 30 min | 97 | 95 |
| 1-Hexadecanol | 0.5 mol% RuCl₃, 3.0 eq. TMAO | DMF, 60 °C, 30 min | 94 | 92 |
| 1-Octadecanol | 0.5 mol% RuCl₃, 3.0 eq. TMAO | DMF, 60 °C, 30 min | 92 | 91 |
| Oleyl alcohol | 0.5 mol% RuCl₃, 3.0 eq. TMAO | DMF, 60 °C, 30 min | 98 | 96 |
Furthermore, ruthenium catalysts have been developed for the dehydrogenation of unfunctionalized linear alkanes to produce alkenes, which are fundamental building blocks in the chemical industry. researchgate.net
Photocatalytic Processes Involving Ruthenium(III) Chloride
Ruthenium complexes, often synthesized from Ruthenium(III) chloride, are renowned for their photocatalytic properties, playing a central role in harnessing visible light to drive chemical transformations. nih.gov These processes are at the forefront of sustainable chemistry, as they utilize light as an abundant and clean energy source. nih.gov The photoactive nature of certain ruthenium species allows them to absorb visible light and initiate redox reactions that would otherwise require harsh conditions. mdpi.com
While RuCl₃ itself is not the primary photocatalyst, it is a common and inexpensive precursor for creating more complex ruthenium-based photosensitizers, such as [Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine). nih.govfrontiersin.org These complexes can be activated by light, promoting them to an excited state with potent redox capabilities. nih.gov This excited state can then participate in either oxidative or reductive quenching cycles to facilitate a wide range of organic reactions. frontiersin.org
Recent research has also focused on visible-light-induced reactions where a ruthenium catalyst, generated in situ, can enable transformations without an external photocatalyst. nih.govstrath.ac.uk These reactions often proceed at room temperature, highlighting the mild conditions achievable through this approach. nih.gov Examples include C-H activation reactions, such as alkylations and arylations, which are powerful methods for constructing complex molecules. nih.govstrath.ac.uk
A key area of research is photocatalytic hydrogen production from water or other hydrogen carriers like formic acid. researchgate.net In these systems, a ruthenium-based photosensitizer absorbs light and initiates a series of electron transfer steps, ultimately leading to the reduction of protons to generate hydrogen gas (H₂). researchgate.net
The following table presents representative examples of visible-light-induced organic transformations catalyzed by ruthenium complexes, which can be derived from RuCl₃.
| Reaction Type | Catalyst System | Substrate Example | Key Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| meta-C-H Alkylation | [Ru(p-cymene)Cl₂]₂ | 2-Phenylpyridine | Blue LED, Room Temp. | High |
| Hydroarylation | [Ru(OAc)₂(p-cymene)] | N-(1-phenylethylidene)aniline | Blue LED, Room Temp. | 85 |
| C-H Benzylation | [Ru(p-cymene)Cl₂]₂ | 2-Phenylpyridine | Blue LED, Room Temp., NaOAc | 83 |
| Oxidative Crosslinking | [Ru(bpy)₃]Cl₂ | N-arylacrylamides | Visible Light | Good |
Ruthenium-based photocatalysis has also been applied to the degradation of organic pollutants in water, offering a promising avenue for environmental remediation. By generating highly reactive oxygen species under illumination, these catalysts can break down persistent organic contaminants into less harmful substances.
Green Chemistry Principles in Ruthenium(III) Chloride Catalysis
Catalysis involving Ruthenium(III) chloride and its derivatives aligns well with several core principles of green chemistry, a philosophy aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The high efficiency and selectivity of ruthenium catalysts contribute significantly to more sustainable chemical manufacturing.
Atom Economy and Waste Prevention: One of the most significant contributions of ruthenium catalysis to green chemistry is in promoting reactions with high atom economy. Dehydrogenation reactions, for example, can produce valuable products with only hydrogen gas as a byproduct, maximizing the incorporation of reactant atoms into the final product and minimizing waste. rsc.org Similarly, hydroarylation reactions are highly atom-economical as they form C-C bonds directly without the need for pre-functionalized substrates, thus avoiding the generation of stoichiometric byproducts.
Use of Safer Solvents and Reaction Conditions: There is a growing trend to perform ruthenium-catalyzed reactions in environmentally benign solvents. Water, being non-toxic and non-flammable, has been successfully used as a solvent for various ruthenium-catalyzed transformations, including hydrogenation and C-C coupling reactions. Furthermore, researchers have explored the use of ionic liquids as recyclable reaction media for RuCl₃-catalyzed acylations. strath.ac.uk This approach not only avoids volatile and toxic organic solvents like acetonitrile but also allows for the easy separation and reuse of the catalyst and the solvent for multiple cycles. strath.ac.uk In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental impact. For instance, a solvent-free Biginelli reaction catalyzed by RuCl₃ has been reported to proceed efficiently, offering advantages such as simplified work-up and reduced waste.
Catalysis and Catalyst Recyclability: The principle of using catalytic reagents in preference to stoichiometric ones is fundamental to green chemistry, and ruthenium compounds are excellent examples of this. Because ruthenium catalysts are highly efficient, only small amounts are typically needed, which reduces waste and cost. A key aspect of sustainability is the ability to recover and reuse the catalyst. While homogeneous ruthenium catalysts can be challenging to separate from the reaction mixture, significant progress has been made. The use of ionic liquids allows for the catalyst to be retained in the ionic phase and recycled. strath.ac.uk Heterogeneous ruthenium catalysts, where the metal is supported on a solid material, are also designed for easy separation and reuse. Methods for recycling ruthenium from spent catalysts are also being developed, which involves recovering the ruthenium, often as a Ruthenium(III) chloride solution, which can then be used to prepare fresh catalysts. researchgate.net This minimizes the need to mine new ruthenium, a precious and scarce metal.
By enabling highly selective and efficient transformations under milder conditions, often in greener solvents, and with the potential for catalyst recycling, catalysis based on Ruthenium(III) chloride is a powerful tool for advancing the goals of sustainable chemistry.
Theoretical and Computational Studies of Ruthenium Iii Chloride
Density Functional Theory (DFT) Applications for Electronic Structure Prediction
Density Functional Theory (DFT) has become an indispensable method for predicting the electronic and magnetic properties of Ruthenium(III) chloride, particularly its solid-state form, α-RuCl₃. This material is of significant interest due to its potential as a quantum spin liquid. researchgate.net DFT calculations are crucial for understanding the underlying interactions that govern its unique properties.
DFT is also applied to understand the electronic structure of heterostructures involving α-RuCl₃. For instance, in studies of graphene/α-RuCl₃ heterostructures, DFT calculations have been used in combination with experimental techniques to visualize and confirm a massive charge transfer from graphene to the α-RuCl₃ layer. These theoretical models support experimental findings that α-RuCl₃ acts as a Mott insulator and that the interaction can modify the electronic properties of both materials. acs.org
Furthermore, DFT is used to verify and understand the structure of complex ruthenium chloride compounds. In studies of diruthenium complexes containing a Ru(μ-Cl)₃Ru core, DFT calculations have successfully reproduced the experimentally determined structures and have been used to characterize the nature of the molecular orbitals, such as identifying the singly occupied molecular orbital (SOMO) as having σ* character involving the metal dz² orbitals. arxiv.org
| Parameter | Recommended Value/Method | Computed Property | Source |
| Functional | PBE with Hubbard Correction (U = 1.5–2.5 eV) | Heisenberg Coupling Constants | researchgate.net |
| K-point Density | 3.0 points per Å⁻¹ | Heisenberg Coupling Constants | researchgate.net |
| Spin-Orbit Coupling | Included with above parameters | Curie Temperature | researchgate.net |
| Method | DFT (unspecified functional) | Electronic Band Structure (Mott Transition) | acs.org |
Molecular Dynamics Simulations of Ruthenium(III) Chloride Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the dynamic interactions and conformational behavior of chemical systems. While detailed MD studies focusing specifically on aqueous solutions of simple Ruthenium(III) chloride are not extensively documented in the literature, the methodology is widely applied to investigate the behavior of more complex ruthenium coordination compounds, many of which use RuCl₃ as a starting material.
A significant area where MD simulations are applied is in understanding the interaction of ruthenium complexes with biological macromolecules. For example, classical MD simulations have been employed to investigate the non-covalent binding modes of ruthenium(II) polypyridyl complexes with DNA. illinois.edu These simulations can model how the complex interacts with the major and minor grooves of DNA, and can determine the stability of different binding configurations, such as intercalation. illinois.edu Such studies are critical for the rational design of metal-based therapeutic agents.
MD simulations also shed light on the dynamics of ion pairing and the conformational flexibility of ruthenium complexes in solution. Research on ruthenium diimine ion pairs has used molecular dynamics to predict their radii of gyration, revealing that ion pairs involving non-basic anions are particularly fluxional, meaning they rapidly change their shape and conformation. mdpi.com This dynamic behavior can influence the reactivity and properties of the complex in solution. These examples highlight the power of MD simulations to probe complex intermolecular interactions and dynamic processes in the broader field of ruthenium chemistry.
Quantum Chemical Calculations of Reactivity Pathways
Quantum chemical calculations, primarily using DFT, are essential for elucidating the detailed mechanisms and energetics of reactions involving Ruthenium(III) chloride. These calculations provide a step-by-step view of reaction pathways, allowing for the identification of transition states and intermediates and the determination of activation energies.
One key area of application is in the study of ruthenium-catalyzed C-H activation and functionalization reactions, where RuCl₃·nH₂O often serves as a convenient precatalyst. acs.org Computational studies have been used to map out the energetics of proposed reaction mechanisms. For example, in an electro-induced C-H arylation, calculations showed that the oxidative addition of an aryl bromide to a biscyclometalated ruthenium(II) intermediate has a significantly lower activation barrier (20.2 kcal mol⁻¹) compared to the corresponding monocyclometalated species (25.5 kcal mol⁻¹), thus favoring the former pathway. acs.org
| Reaction Step | Species | Calculated Activation Barrier (Gibbs Free Energy) | Source |
| Oxidative Addition | Monocycloruthenated | 25.5 kcal mol⁻¹ | acs.org |
| Oxidative Addition | Biscycloruthenated | 20.2 kcal mol⁻¹ | acs.org |
Comprehensive DFT studies have also been performed to compare different potential reaction pathways between arenes and alkenes catalyzed by ruthenium complexes. In a study of C-H allylation, the entire reaction pathway was characterized, and the C-H activation step was identified as the rate-determining step, a finding consistent with experimental kinetic isotope effects. rsc.org The calculations further explored the competition between C-H allylation and C-H alkenylation, revealing that the removal of a β-hydride group controls the outcome. rsc.org Such detailed computational analysis of reactivity pathways is crucial for understanding reaction selectivity and for the rational design of improved catalytic systems.
Computational Modeling of Catalytic Cycles Involving Ruthenium(III) Chloride
Building upon the calculation of individual reaction steps, computational modeling allows for the construction of complete catalytic cycles. This holistic view is vital for understanding catalyst behavior, turnover, and regeneration. Ruthenium(III) chloride is a precursor for many catalysts, and modeling is key to understanding how the active catalytic species is formed and how it operates.
A proposed catalytic cycle for an electro-induced C-H arylation, based on both experimental and computational findings, begins with the cathodic reduction of a Ruthenium(III) species (derived from RuCl₃·nH₂O) to an active Ruthenium(II) intermediate. acs.org The cycle then proceeds through carboxylate-assisted C-H activation, formation of a biscyclometalated intermediate, oxidative addition with an aryl bromide, and finally, reductive elimination to release the product and regenerate the active catalyst. acs.org
Similarly, a full catalytic cycle for a ruthenium-catalyzed C-H allylation reaction has been detailed using DFT calculations. rsc.org The cycle involves several key stages:
C-H Activation: The catalyst reacts with the arene substrate to form a ruthenacycle intermediate. This step was identified as rate-determining.
Migratory Insertion: The alkene coordinates to the ruthenium center and inserts into the Ru-C bond.
Amide Extrusion/β-Hydride Elimination: This step determines the selectivity between C-H allylation and C-H alkenylation.
Product Separation and Catalyst Regeneration: The product is released, and the active catalyst is regenerated for the next cycle.
Computational modeling has also been applied to hydrogenation reactions catalyzed by Ru(III) complexes. These studies suggest a mechanism where the induction step involves the in situ formation of a ruthenium hydride (Ru(III)-H) species, which is the actual active catalyst for the hydrogenation process. nih.gov These models of complete catalytic cycles are fundamental to the optimization of reaction conditions and the development of new, more efficient ruthenium-based catalysts.
Prediction of Spectroscopic Signatures via Theoretical Methods
Theoretical methods are crucial for predicting and interpreting the spectroscopic signatures of Ruthenium(III) chloride and its complexes. As Ru(III) is a paramagnetic d⁵ species, its spectroscopic properties are often complex, and computational chemistry provides a framework for assigning observed spectral features to specific electronic or molecular structures.
Electronic Spectroscopy: Time-dependent density functional theory (TD-DFT) is a standard method for predicting UV-visible absorption spectra. For Ru(III) complexes, TD-DFT calculations can identify the nature of electronic transitions. For example, studies on Ru(III) acetylide complexes show that their UV-visible spectra contain ligand-to-metal charge transfer (LMCT) bands, a finding that aligns with experimental IR and ESR spectra. researchgate.net
Vibrational Spectroscopy: DFT calculations are widely used to predict infrared (IR) and Raman spectra. By computing the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. This has been demonstrated in studies comparing experimental IR spectra of ruthenium complexes to those predicted by various DFT functionals, providing a benchmark for the accuracy of these theoretical methods. nih.gov For solid-state α-RuCl₃, the phonon band structure has been investigated through both experimental Raman spectroscopy and ab initio calculations, which are essential for understanding its lattice dynamics. researchgate.net
Magnetic Resonance Spectroscopy: Due to its unpaired electron, Ru(III) complexes are studied by Electron Paramagnetic Resonance (EPR) and paramagnetic Nuclear Magnetic Resonance (pNMR) spectroscopy. Relativistic DFT approaches have proven successful in predicting the challenging pNMR spectra of these compounds. Calculations can accurately predict the chemical shifts, which are influenced by both orbital and paramagnetic contributions. acs.org The same computational frameworks can be used to calculate EPR parameters, such as g-tensors and hyperfine coupling tensors, which are fundamental to characterizing the electronic environment of the Ru(III) center. acs.org
| Spectroscopic Technique | Theoretical Method | Predicted Properties | Source |
| UV-Visible Absorption | TD-DFT | Excitation energies, transition character (e.g., LMCT) | researchgate.net |
| Infrared (IR) | DFT | Vibrational frequencies and intensities | nih.gov |
| Raman | Ab initio calculations | Phonon band structure | researchgate.net |
| Paramagnetic NMR (pNMR) | Relativistic DFT | Chemical shifts (orbital and paramagnetic) | acs.org |
| Electron Paramagnetic Resonance (EPR) | Relativistic DFT | g-tensors, hyperfine coupling tensors | acs.org |
Machine Learning Approaches in Ruthenium(III) Chloride Research
Machine learning (ML) is emerging as a powerful tool in chemistry and materials science, accelerating the discovery and design of new compounds and materials. In the context of ruthenium chemistry, ML is being applied to predict the properties and activities of complex molecules, guiding research in a more efficient, data-driven manner.
A notable application of ML has been in the discovery of new metal-based medicines. Researchers have trained ML models on a dataset of modularly synthesized ruthenium arene Schiff-base complexes and their measured antibacterial properties. aps.orguni-koeln.dereddit.com These trained models were then used to predict the activity of new, unsynthesized compounds. A subsequent experimental validation of 54 new compounds selected by the ML models showed a significantly higher success rate in identifying active antibacterial agents compared to the original, untargeted library. aps.orguni-koeln.dereddit.com This demonstrates the potential of ML to dramatically improve the efficiency of drug discovery pipelines. researchgate.net
| Library | Hit-Rate against MRSA | Fold Improvement | Source |
| Original Library (288 compounds) | 9.4% | - | aps.org |
| ML-Predicted Library (54 compounds) | 53.7% | 5.7x | aps.org |
Beyond predicting biological activity, ML is also being used to predict fundamental physical properties. For example, ML models based on graph neural networks have been developed and trained on large databases of inorganic compounds to predict properties like melting temperature. researchgate.net Such models, which include data on Ruthenium(III) chloride, can predict the melting point of a compound in a fraction of a second, offering a rapid screening tool for materials design and discovery. researchgate.net These approaches, whether for predicting biological activity or physical properties, signify a shift towards using large-scale data and artificial intelligence to guide the exploration of ruthenium chemistry.
Advanced Materials Science and Engineering Applications of Ruthenium Iii Chloride
Ruthenium(III) Chloride in the Synthesis of Metal-Organic Frameworks (MOFs)
Ruthenium(III) chloride is a key metal source for the synthesis of ruthenium-based Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.comnih.govespublisher.com These Ru-MOFs are gaining attention for their potential in catalysis, gas sorption, and sensing. The synthesis process typically involves the reaction of Ruthenium(III) chloride with a selected organic linker under solvothermal or electrochemical conditions. mdpi.comacs.org
Various research efforts have demonstrated the versatility of RuCl₃ in creating diverse MOF structures. For instance, it has been used with 1,3,5-benzenetricarboxylic acid (H₃BTC) to form Ru-MOFs through an electrochemical cathodic synthesis method. mdpi.com In another example, a new ruthenium-based MOF, [Ru₂(bzpdc)(bipy)], was synthesized from ruthenium(III) chloride hydrate (B1144303), 4,4′-benzophenone dicarboxylate (bzpdc), and 4,4′-bipyridine (bipy). acs.org This particular MOF exhibits a flexible structure with paddle-wheel inorganic building units containing mixed-valent Ru(II) and Ru(III) centers. acs.org
The properties of the resulting MOFs can be tailored by introducing defects or different functional groups into the structure. Defect-engineered MOFs, created by incorporating different organic ligands along with the primary linker, have shown enhanced gas uptake capabilities. nih.gov Furthermore, mixed-metal MOFs, such as copper-ruthenium HKUST-1 (CuₓRu-BTC), have been synthesized mechanochemically using RuCl₃, demonstrating potential as effective electrode materials for the oxygen evolution reaction. rsc.org
The applications of these Ru-MOFs are broad. They have been investigated as catalysts for CO₂ fixation into epoxides, showing higher activity than traditional copper-based MOFs under mild conditions. rsc.org Ru-MOFs synthesized on microelectrodes have demonstrated high sensitivity for detecting trace amounts of mercury, highlighting their use in sensing applications. mdpi.com Additionally, incorporating ruthenium complexes into MOF structures can enhance their photofunctional properties, making them suitable for applications in dye-sensitized solar cells and other optoelectronic devices. researchgate.netsci-hub.se
Table 1: Examples of Ruthenium-based MOFs synthesized from Ruthenium(III) Chloride
| MOF Name/Type | Organic Linkers | Synthesis Method | Key Finding/Application |
| Ru-MOF | 1,3,5-benzenetricarboxylic acid (H₃BTC) | Electrochemical Cathodic Synthesis | High sensitivity for trace mercury detection. mdpi.com |
| [Ru₂(bzpdc)(bipy)] | 4,4′-benzophenone dicarboxylate (bzpdc), 4,4′-bipyridine (bipy) | Solvothermal | Guest-induced structural flexibility; potential for catalysis. acs.org |
| Ru-HKUST-1 | Trimesic acid (H₃BTC) | Not specified | Catalytic activity for CO₂ fixation onto epoxides. rsc.org |
| CuₓRu-BTC | Benzene-1,3,5-tricarboxylate (BTC) | Mechanochemical | Precursor for catalysts in the oxygen evolution reaction. rsc.org |
| Defect-engineered Ru-MOFs | Benzene-1,3,5-tricarboxylic acid (H₃btc), Pyridine-3,5-dicarboxylic acid (H₂pydc) | Not specified | Increased CO uptake compared to the parent MOF. nih.gov |
Integration into Nanomaterials for Enhanced Functionality
Ruthenium(III) chloride is instrumental in the synthesis and modification of various nanomaterials, where it imparts unique functionalities for a range of applications.
Ruthenium nanoparticles (RuNPs) are highly valued for their catalytic properties. Ruthenium(III) chloride is the most common precursor for the synthesis of these nanoparticles. The synthesis process typically involves the reduction of RuCl₃ in a solution, often in the presence of a stabilizing agent to control the size and prevent agglomeration of the nanoparticles.
Various methods have been developed for this reduction. For example, RuNPs can be synthesized by the chemical reduction of an aqueous solution of ruthenium(III) chloride using reducing agents like sodium borohydride (B1222165). The nanoparticles can be stabilized by polymers or supported on materials like graphene oxide or carbon nanotubes to enhance their catalytic activity and stability. These supported RuNPs are effective catalysts for numerous reactions, including hydrogenation and oxidation processes.
Ruthenium(III) chloride is also utilized as a doping agent in the fabrication of metal oxide thin films to enhance their electrical, optical, and catalytic properties. The introduction of ruthenium ions into the crystal lattice of metal oxides like titanium dioxide (TiO₂) or zinc oxide (ZnO) can create defect sites and alter the electronic band structure.
This doping process is often achieved during the synthesis of the thin films, for example, by adding RuCl₃ to the precursor solution in sol-gel or chemical vapor deposition methods. Ruthenium-doped TiO₂ thin films have shown improved photocatalytic activity for the degradation of organic pollutants under visible light. The presence of ruthenium ions can promote charge separation and reduce electron-hole recombination, thereby increasing the efficiency of the photocatalytic process. Similarly, Ru-doped ZnO films have been investigated for applications in gas sensing and as transparent conducting oxides.
Role in Thin Film Deposition and Surface Functionalization
Ruthenium(III) chloride plays a significant role in the deposition of ruthenium and ruthenium oxide thin films and in the functionalization of surfaces to impart specific chemical or physical properties. These films and functionalized surfaces are crucial in microelectronics, catalysis, and electrochemistry.
Ruthenium thin films can be deposited using techniques such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), where RuCl₃ can be used as a precursor. These films are explored as seed layers for copper interconnects in integrated circuits due to their excellent diffusion barrier properties. Ruthenium oxide (RuO₂) thin films, also prepared from RuCl₃ through methods like spray pyrolysis or sol-gel processes, are highly valued for their high electrical conductivity, chemical stability, and catalytic activity. They are widely used as electrode materials in supercapacitors and for the oxygen and chlorine evolution reactions in electrocatalysis.
Surface functionalization using Ruthenium(III) chloride involves anchoring ruthenium complexes onto a substrate. This can be achieved by reacting RuCl₃ with surface groups of a material, such as the hydroxyl groups on silica or other metal oxides. This process allows for the creation of heterogeneous catalysts where the catalytically active ruthenium center is immobilized on a solid support, facilitating catalyst separation and reuse.
Development of Sensing and Detection Materials
The unique electrochemical and optical properties of ruthenium complexes derived from Ruthenium(III) chloride make them excellent candidates for the development of chemical sensors and biosensors. These materials are designed to detect a wide range of analytes, from small molecules and ions to large biomolecules.
Electrochemical sensors often utilize ruthenium-based materials as modifiers for electrode surfaces. For instance, ruthenium oxide nanoparticles or polymers containing ruthenium complexes can be coated onto electrodes. These modified electrodes can exhibit enhanced electrocatalytic activity towards the oxidation or reduction of a target analyte, allowing for sensitive and selective detection. As previously mentioned, MOFs synthesized from RuCl₃ have been successfully used to create electrochemical sensors for heavy metal ions like mercury. mdpi.com
Optical sensors, on the other hand, often rely on the luminescence of ruthenium complexes. The intensity or lifetime of this luminescence can change upon interaction with an analyte, providing a detectable signal. These ruthenium-based phosphorescent probes are used for sensing oxygen, pH, and various ions.
Application in Energy Conversion and Storage Technologies
Ruthenium(III) chloride is a vital precursor for materials used in a variety of energy conversion and storage applications, including catalysis for water splitting, dye-sensitized solar cells (DSSCs), and supercapacitors.
In the field of water splitting for hydrogen production, ruthenium-based materials are among the most efficient catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Ruthenium oxide (RuO₂), often prepared from RuCl₃, is a benchmark catalyst for the OER in acidic media. rsc.org Researchers are also developing more complex catalysts, such as ruthenium nanoparticles supported on various substrates or integrated into MOFs, to improve efficiency and reduce the amount of precious metal required. rsc.orgacs.org
In dye-sensitized solar cells, ruthenium-based complexes are widely used as photosensitizers. These dyes, often synthesized starting from precursors like RuCl₃, are responsible for absorbing light and injecting electrons into the semiconductor electrode of the solar cell. researchgate.netsci-hub.se Their excellent photophysical properties and stability have been key to the development of efficient DSSCs.
For energy storage, ruthenium oxide is a premier electrode material for electrochemical supercapacitors due to its high specific capacitance, fast charge-discharge kinetics, and long cycle life. The high capacitance of RuO₂ stems from a rapid and reversible redox reaction (pseudocapacitance) occurring at its surface. Thin films and nanostructured forms of RuO₂, synthesized from Ruthenium(III) chloride, are continuously being explored to maximize electrode performance.
Dye-Sensitized Solar Cells (DSSCs)
Ruthenium(III) chloride is a crucial precursor in the synthesis of sophisticated ruthenium-based complexes that are pivotal to the functioning of dye-sensitized solar cells (DSSCs). These third-generation photovoltaic cells offer a promising combination of potentially high efficiency and low production costs. In a typical DSSC, a monolayer of a ruthenium-based dye is chemically adsorbed onto a thin film of nanocrystalline titanium dioxide (TiO₂). This dye is responsible for absorbing sunlight and initiating the process of converting light into electrical energy. sigmaaldrich.commdpi.com
The operational principle of a DSSC hinges on the photophysical properties of the ruthenium complex. sigmaaldrich.com When the dye absorbs a photon of light, an electron is promoted from the ruthenium(II)-based ground state to an excited state. This excited electron is then rapidly injected into the conduction band of the TiO₂ semiconductor, creating a charge separation with a positive charge remaining on the ruthenium center, which is now in a Ru(III) state. sigmaaldrich.com This oxidized dye is then quickly reduced back to its Ru(II) state by an iodide ion from the electrolyte, which in turn is regenerated at the counter electrode, thus completing the electrical circuit. sigmaaldrich.com
The following table summarizes the photovoltaic performance of DSSCs fabricated with various ruthenium-based sensitizers, highlighting key parameters such as open-circuit voltage (VOC), short-circuit current density (JSC), and power conversion efficiency (η).
| Sensitizer (B1316253) | VOC (mV) | JSC (mA cm-2) | Fill Factor (FF) | Efficiency (η) (%) |
|---|---|---|---|---|
| N719 | - | - | - | up to 11% |
| N3 | 516 | 2.49 | - | 8.04% |
| Ru complex 17 (with substituted thiophenes) | - | - | - | 8.63% |
| N749 (black dye) | - | 20.5 | - | 10.4% |
| RubbbpyH2 | - | - | - | 0.2% |
| Rubpy | - | - | - | 0.03% |
Electrocatalysts for Energy Systems
Ruthenium(III) chloride serves as a vital starting material for the synthesis of ruthenium-based electrocatalysts, particularly ruthenium oxides (RuO₂), which are highly effective for key reactions in energy systems such as water electrolysis. cell.comsciengine.com These catalysts are crucial for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting. Ruthenium's appeal as an electrocatalyst stems from its relatively low cost compared to platinum and iridium, combined with its excellent catalytic activity. sciengine.comresearchgate.net
For the OER in acidic media, which is a critical component of proton exchange membrane (PEM) water electrolyzers, rutile RuO₂ is considered a benchmark catalyst due to its high intrinsic activity. rsc.org The performance of RuO₂, however, is often hampered by poor stability under the harsh oxidative and acidic conditions of the OER. sciengine.com Research efforts are therefore directed towards enhancing the stability of RuO₂-based catalysts without compromising their activity. Strategies to achieve this include doping with other metals, creating solid solutions, and engineering heterostructures. cell.comsciengine.com For instance, the incorporation of cerium into the RuO₂ lattice has been shown to manipulate the reaction pathway from the less stable lattice oxygen oxidation mechanism (LOM) to the more stable adsorbate evolution mechanism (AEM), thereby improving durability. cell.com
In the context of the HER, ruthenium-based catalysts are promising alternatives to platinum-based materials. researchgate.net Ruthenium exhibits a hydrogen bonding energy similar to platinum and a lower barrier for water decomposition. researchgate.net To enhance the HER performance of ruthenium catalysts, various strategies are employed, including modulating the electronic structure, utilizing support materials, designing specific nanostructures, and creating single-atom catalysts to maximize atomic efficiency. researchgate.net For example, a catalyst with a crystalline-amorphous heterostructure of ruthenium nanoclusters supported on nitrogen-doped carbon has demonstrated exceptional HER performance and, crucially, resistance to chloride corrosion, making it suitable for seawater electrolysis. prnewswire.com
The following table presents the electrocatalytic performance of various ruthenium-based materials for the OER and HER, highlighting key metrics such as overpotential at a specific current density and operational stability.
| Catalyst | Reaction | Electrolyte | Overpotential (mV) @ 10 mA cm-2 | Stability |
|---|---|---|---|---|
| Pristine RuO2 | OER | Acidic | - | Unsatisfactory |
| Ce-doped RuO2-x | OER | Acidic | - | Enhanced |
| Cr-substituted RuO2 aerogel | OER | - | - | Similar to commercial RuO2 |
| a/c-Ru@NC | HER | 1.0 M KOH | 15 | Stable over 250 hours |
| a/c-Ru@NC | HER | Simulated seawater | - | Stable over 100 hours with 8 mV degradation |
Magnetic Materials Derived from Ruthenium(III) Chloride
Ruthenium(III) chloride, particularly its α-polymorph (α-RuCl₃), has garnered significant attention in the field of materials science due to its intriguing magnetic properties. nist.govaip.org In α-RuCl₃, the ruthenium(III) ions (Ru³⁺) possess a 4d⁵ electronic configuration and are arranged in a honeycomb lattice structure. nist.gov This geometric arrangement, combined with strong spin-orbit coupling, makes α-RuCl₃ a prime candidate for realizing a Kitaev quantum spin liquid, a novel state of matter with potential applications in topological quantum computing. aip.orgarxiv.org
At room temperature, α-RuCl₃ is paramagnetic. wikipedia.org However, as the temperature is lowered, it undergoes a magnetic phase transition to an antiferromagnetically ordered state. rsc.org The exact temperature of this transition, known as the Néel temperature (Tₙ), has been a subject of study, with values reported around 7 K and 14 K, depending on the sample quality and the presence of stacking faults in the crystal structure. aip.org The magnetic ground state of α-RuCl₃ is characterized by a "zigzag" antiferromagnetic order. nist.gov
A key feature of α-RuCl₃ is that this magnetic order can be suppressed by applying an external magnetic field, leading to a state with unconventional magnetic excitations that are characteristic of a quantum spin liquid. aip.org The ability to manipulate the magnetic properties of α-RuCl₃ through exfoliation into monolayer sheets has also been demonstrated, opening up possibilities for its use in two-dimensional magnetic materials. rsc.org
Beyond the pure α-RuCl₃, ruthenium(III) chloride is also used to synthesize other magnetic materials. For instance, mononuclear ruthenium(III) complexes have been shown to exhibit interesting magnetic phenomena. One such complex displays ferromagnetic coupling at low temperatures, while another demonstrates field-induced single-ion magnet (SIM) behavior. mdpi.com
The following table summarizes key magnetic properties of materials derived from ruthenium(III) chloride.
| Material | Magnetic Property | Transition Temperature (Tₙ) | Key Findings |
|---|---|---|---|
| α-Ruthenium(III) chloride | Antiferromagnetic (zigzag order) | ~7 K to ~14 K | Candidate for Kitaev quantum spin liquid; magnetic order can be suppressed by a magnetic field. |
| β-Ruthenium(III) chloride | Diamagnetic | - | Metastable form that converts to α-form at high temperatures. wikipedia.org |
| Monolayer α-Ruthenium(III) chloride | Ferromagnetic (predicted ground state) | Curie Temperature ~14.21 K | Magnetic properties can be manipulated by exfoliation. rsc.org |
| trans-[RuCl4(Hgua)(dmso)]·2H2O | Ferromagnetic coupling | - | Demonstrates ferromagnetic interactions at low temperatures. mdpi.com |
| trans-[RuCl4(Hgua)(gua)]·3H2O | Field-induced Single-Ion Magnet (SIM) | - | Exhibits slow relaxation of magnetization under an applied magnetic field. mdpi.com |
Environmental and Biological Interactions of Ruthenium Iii Chloride Species
Environmental Fate and Chemical Transformations of Ruthenium(III) Chloride Derivatives
Ruthenium(III) chloride's environmental behavior is largely dictated by its chemical properties and the surrounding environmental conditions. The hydrated form of Ruthenium(III) chloride is soluble in water, which suggests it can be mobile in aquatic systems. This mobility can lead to its dispersion in various environmental compartments. It is classified as very toxic to aquatic life with long-lasting effects.
Once in an aqueous environment, Ruthenium(III) chloride undergoes hydrolysis. This process involves the replacement of chloride ligands with water molecules or hydroxide (B78521) ions, leading to the formation of various aqua- and hydroxo-complexes. The specific species formed are dependent on factors such as pH and chloride concentration. These transformations are significant as they can alter the bioavailability and toxicity of the ruthenium species.
In addition to hydrolysis, Ruthenium(III) chloride can undergo other chemical transformations. For instance, it can be reduced to lower oxidation states. Under certain conditions, such as in the presence of carbon monoxide, Ru(III) can be reduced to Ru(II) species. The environmental persistence of Ruthenium(III) chloride is a concern as it is not readily biodegradable. There is also a potential for bioaccumulation, where the compound can accumulate in organisms over time.
Interaction with Biomolecules: A General Chemical Perspective
The biological activity of Ruthenium(III) chloride derivatives is closely linked to their ability to interact with essential biomolecules. These interactions are often the basis for their use in various biomedical applications.
Ruthenium(III) chloride and its complexes have been shown to interact with nucleic acids, a key target for many metal-based therapeutic agents. The nature and strength of this binding are influenced by the ligands attached to the ruthenium center. Research indicates that many ruthenium complexes exhibit a binding preference for the N7 position of guanine (B1146940) bases in DNA. This interaction can lead to the formation of adducts, which can disrupt the normal functioning of DNA. Some organometallic ruthenium complexes have also been observed to bind to other bases such as thymidine. The binding process often involves an initial aquation of the ruthenium complex, where a chloride ligand is replaced by a water molecule, forming a more reactive aqua species that then binds to the nucleic acid.
| Ruthenium Complex Type | Primary Binding Site on Nucleic Acids | Key Findings |
| Organometallic Ru(II) Arene Complexes | N7 of guanine | Binding affinity is influenced by the size of the arene ligand. |
| Ruthenium(III) ion complexes | Nucleic acid bases (adenine, guanine, cytosine) and nucleosides | Formation of complexes with various nucleic acid components. |
| Organometallic Ru(II) Ethylenediamine Complexes | N7 of guanosine, N7 and N1 of inosine, N3 of thymidine | Reactions proceed via aquation followed by binding to the 5'-phosphate and rearrangement. |
The interaction of Ruthenium(III) chloride derivatives with proteins is a critical factor in their biological transport and mechanism of action. Serum proteins, particularly human serum albumin (HSA) and human transferrin (hTf), are major carriers for many metal-based compounds in the bloodstream. The binding of ruthenium complexes to these proteins can significantly affect their biodistribution, bioavailability, and delivery to target cells.
Studies have shown that ruthenium complexes can bind to proteins through coordination with amino acid residues, such as histidine and arginine. In some instances, the binding process involves the loss of the original ligands from the ruthenium complex as a consequence of hydrolysis. The interaction with proteins is not limited to transport; it can also be a direct mechanism of action for some ruthenium-based compounds. For example, the interaction with enzymes can lead to the inhibition of their catalytic activity.
| Protein | Ruthenium Complex Type | Nature of Interaction | Significance |
| Human Serum Albumin (HSA) | Various Ru(III) complexes | Can act as a carrier for ruthenium complexes. | Influences biodistribution and bioavailability. |
| Human Transferrin (hTf) | Various Ru(III) complexes | Potential carrier for selective delivery to tumor cells. | May contribute to the targeted action of some ruthenium compounds. |
| Lysozyme | Ru(III) and Ru(II) complexes | Coordination to amino acid residues (e.g., His15, Arg14). | Can alter the protein's structure and function. |
Bioremediation Strategies Involving Ruthenium(III) Chloride Derivatives
Bioremediation utilizes microorganisms to remove or neutralize pollutants from a contaminated site. While bioremediation strategies for various heavy metals are well-documented, specific research on the bioremediation of ruthenium and its compounds, including Ruthenium(III) chloride, is limited. However, the general principles of microbial remediation of heavy metals may offer potential avenues for addressing ruthenium contamination.
Microorganisms have evolved various mechanisms to interact with and detoxify heavy metals. These mechanisms include:
Biosorption: The passive binding of metal ions to the surface of microbial cells.
Bioaccumulation: The active uptake of metal ions into the cell.
Biotransformation: The enzymatic conversion of metals from one oxidation state to another, which can alter their toxicity and mobility. For instance, the reduction of a soluble, toxic metal species to an insoluble, less toxic form.
Some studies have explored the bioreduction of Ru(III) to form ruthenium nanoparticles, which suggests that microorganisms could potentially be used to transform ruthenium compounds in the environment. Bacteria and fungi have been identified as key players in the bioremediation of other heavy metals and could be investigated for their potential to remediate ruthenium-contaminated environments. Further research is necessary to isolate and characterize microbial strains that are resistant to and can transform Ruthenium(III) chloride derivatives, and to optimize conditions for their application in bioremediation.
Emerging Research Directions and Future Perspectives for Ruthenium Iii Chloride
Synergistic Approaches with Other Transition Metals
The catalytic activity of Ruthenium(III) chloride can be significantly enhanced through synergistic interactions with other transition metals. The formation of bimetallic or multi-metallic systems can lead to catalysts with improved performance, selectivity, and stability compared to their monometallic counterparts. This approach is being actively explored in various catalytic transformations.
One area of investigation is in oxidation catalysis. For instance, a synergistic effect has been observed in the oxidative conversion of rizatriptan (B1679398) benzoate (B1203000) to rizatriptan-N-oxide when using a combined catalytic system of Ruthenium(III) chloride and Iridium(III) chloride. acs.org This bimetallic approach demonstrates how the interplay between two different transition metals can lead to more effective catalytic cycles.
In the realm of electrocatalysis for the hydrogen evolution reaction (HER), bimetallic catalysts featuring ruthenium are showing great promise. For example, bimetallic ZIF-derived cobalt/N-codoped porous carbon-supported ruthenium catalysts have been developed. mdpi.com These materials leverage the synergistic effects between ruthenium and cobalt to achieve high efficiency in hydrogen production. mdpi.com Similarly, innovative methods for synthesizing iron-ruthenium bimetallic catalysts are being explored for the hydrogenation of CO2 to produce short-chain hydrocarbons. mdpi.com The synergistic interaction between iron and ruthenium in these catalysts enhances their performance and selectivity. mdpi.com
The synergistic effect in bimetallic systems is often attributed to the modification of the electronic properties of the active sites. mdpi.com The combination of two different metals can alter the d-band structure, leading to unique catalytic characteristics. mdpi.com The interface between the two metals is also believed to play a crucial role in the enhanced catalytic activity. mdpi.com
| Transition Metal Partner | Application | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Iridium | Oxidative conversion of rizatriptan benzoate | Enhanced catalytic activity | acs.org |
| Cobalt | Hydrogen Evolution Reaction (HER) | High electrocatalytic efficiency | mdpi.com |
| Iron | CO2 Hydrogenation | Enhanced performance and selectivity towards light hydrocarbons | mdpi.com |
Sustainable Synthesis and Application Methodologies
In recent years, there has been a growing emphasis on the development of sustainable chemical processes. For Ruthenium(III) chloride, this translates to research focused on greener synthesis routes and more environmentally benign applications.
The use of Ruthenium(III) chloride as a green catalyst is an active area of research. acta.co.in For example, it has been used in trace amounts to catalyze the oxidation of various aromatic compounds using hydrogen peroxide, a safer and more environmentally friendly oxidizing agent than many traditional reagents. acta.co.in This method is considered environmentally benign as it does not produce harmful side products, and the catalyst can be regenerated. acta.co.in
Efforts are also being made to develop more sustainable methods for the synthesis of Ruthenium(III) chloride itself. Traditional methods can be energy-intensive and may use harsh reagents. guidechem.com Research is ongoing to find more efficient and cleaner preparation methods. guidechem.com Furthermore, given that ruthenium is a rare and costly metal, developing methods to recycle ruthenium-based catalysts is a key aspect of sustainability. chemicalbook.com Improving recycling processes and designing catalysts that require lower metal loadings are important strategies to make the use of Ruthenium(III) chloride more economically and environmentally viable. chemicalbook.com
Another aspect of sustainable application is the use of solvent-free reaction conditions. Ruthenium(III) chloride has been shown to be an efficient catalyst for the three-component Biginelli reaction under solvent-free conditions, leading to excellent yields of dihydropyrimidinones. organic-chemistry.org This approach reduces the use of volatile organic solvents, which are often hazardous to the environment.
High-Throughput Screening in Ruthenium(III) Chloride Research
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of new catalysts and materials. By enabling the rapid testing of large numbers of chemical reactions in parallel, HTS can significantly reduce the time and resources required for research and development. scienceintheclassroom.orgnih.gov While specific examples directly detailing HTS of Ruthenium(III) chloride are not abundant in the provided search results, the principles of HTS are highly applicable to this area of research.
In the context of Ruthenium(III) chloride chemistry, HTS can be employed to:
Screen for new catalytic applications: By testing the catalytic activity of Ruthenium(III) chloride and its derivatives in a wide range of chemical transformations, new and unexpected applications can be discovered.
Optimize reaction conditions: HTS allows for the rapid evaluation of various reaction parameters, such as solvents, temperatures, pressures, and co-catalysts, to identify the optimal conditions for a given Ruthenium(III) chloride-catalyzed reaction. scienceintheclassroom.org
Discover novel ligands for ruthenium complexes: HTS can be used to screen libraries of ligands to identify those that form the most active and selective ruthenium catalysts for a specific application.
The development of advanced analytical techniques, such as mass spectrometry-based methods, has further enhanced the capabilities of HTS by allowing for the rapid analysis of the products of thousands of reactions. scienceintheclassroom.orgnih.gov The integration of robotics and automation in HTS platforms can further increase the efficiency and reproducibility of the screening process. scienceintheclassroom.org
| Screening Goal | Variables to Screen | Potential Outcome |
|---|---|---|
| Discovery of new catalysts | Different ligands, co-catalysts, and metal precursors | Identification of novel and more efficient ruthenium-based catalysts |
| Optimization of catalytic reactions | Solvents, temperatures, pressures, substrate-to-catalyst ratios | Improved reaction yields, selectivity, and turnover numbers |
| Development of new materials | Precursors, synthesis conditions, and additives | Discovery of new ruthenium-containing materials with desired properties |
Integration with Artificial Intelligence for Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, enabling the accelerated design and discovery of new molecules and materials. washu.edunih.gov In the field of Ruthenium(III) chloride chemistry, AI and ML are being increasingly utilized to predict the properties of ruthenium complexes and to guide the synthesis of new compounds with desired functionalities.
One of the key applications of AI in this area is in the discovery of new drug candidates. For instance, machine learning models have been successfully used to predict the antibacterial activity of ruthenium complexes. nih.govresearchgate.netchemrxiv.org By training models on a dataset of known ruthenium complexes and their biological activities, researchers can then use these models to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.netchemrxiv.org This approach has been shown to significantly increase the hit rate in the search for new metalloantibiotics. nih.govresearchgate.net
Deep learning models are also being employed to predict the binding affinity of ruthenium complexes to biological targets, such as proteins and DNA. nih.gov This allows for the in silico design of ruthenium-based anticancer agents with enhanced potency and selectivity. nih.gov The integration of computational methods with experimental validation is proving to be a powerful strategy in the discovery of new metallodrugs. nih.gov
Beyond drug discovery, AI can be applied to the design of new catalysts. By analyzing large datasets of catalytic reactions, machine learning models can identify the key structural features that determine the activity and selectivity of a catalyst. This knowledge can then be used to design new and improved ruthenium-based catalysts for a variety of chemical transformations.
Challenges and Opportunities in Ruthenium(III) Chloride Chemistry
Despite its versatility and wide range of applications, the chemistry of Ruthenium(III) chloride is not without its challenges. One of the primary challenges is the high cost and limited abundance of ruthenium. chemicalbook.commdpi.com As a precious metal, the price of ruthenium can be a significant barrier to its large-scale industrial use. chemicalbook.com This economic consideration necessitates the development of highly efficient catalytic systems that can operate at low catalyst loadings, as well as robust recycling strategies to recover and reuse the metal. chemicalbook.com
Another challenge lies in the complexity of ruthenium chemistry. Ruthenium can exist in a wide range of oxidation states, and its coordination chemistry is rich and varied. wikipedia.org While this complexity gives rise to a diverse array of applications, it can also make the rational design of new ruthenium complexes and the elucidation of reaction mechanisms challenging.
Despite these challenges, the future of Ruthenium(III) chloride chemistry is bright, with numerous opportunities for further research and development. The demand for Ruthenium(III) chloride is growing, driven by its applications in diverse fields such as electronics, catalysis, and pharmaceuticals. taiwannews.com.twreportsanddata.com
Emerging opportunities include:
Advanced Materials: Ruthenium(III) chloride is a key precursor for the synthesis of novel ruthenium-based nanomaterials and thin films for applications in electronics, sensors, and energy storage. chemicalbook.com
Green Chemistry: The role of Ruthenium(III) chloride in sustainable technologies, such as hydrogen production and biomass conversion, is an area of growing interest.
Medicinal Chemistry: The development of new ruthenium-based anticancer and antimicrobial agents continues to be a promising avenue of research, with the potential to address unmet medical needs.
The continued exploration of synergistic catalytic systems, the adoption of sustainable synthesis and application methodologies, and the integration of high-throughput screening and artificial intelligence will be crucial in overcoming the existing challenges and unlocking the full potential of Ruthenium(III) chloride in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
